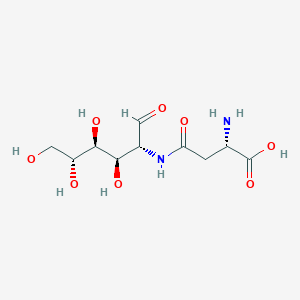
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is a glycated amino acid derivative formed through the reaction of 2-deoxy-D-glucose with L-asparagine. This compound is of interest due to its role in protein glycation, a non-enzymatic posttranslational modification that has implications in various biological processes and diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine typically involves the reaction of 2-deoxy-D-glucose with L-asparagine under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the glycosidic bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are used to produce the precursor molecules, followed by chemical synthesis and purification steps. The use of bioreactors and advanced purification technologies ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the glycosidic bond to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the glycosidic bond with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted glycosides.
科学的研究の応用
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study glycation reactions and their kinetics.
Biology: Investigated for its role in protein glycation and its effects on protein function.
Medicine: Studied for its potential involvement in diseases such as diabetes and Alzheimer’s disease.
Industry: Used in the development of glycation inhibitors and as a standard in analytical techniques.
作用機序
The mechanism of action of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine involves its interaction with proteins, leading to the formation of advanced glycation end products (AGEs). These AGEs can alter protein structure and function, contributing to various pathological conditions. The compound primarily targets lysine residues in proteins, forming stable glycation products through a series of chemical reactions.
類似化合物との比較
N-(2-Deoxy-D-glucos-2-yl)-L-lysine: Another glycated amino acid derivative with similar glycation properties.
N-(2-Deoxy-D-glucos-2-yl)-L-arginine: A compound with similar structure but different reactivity due to the presence of an arginine residue.
Comparison: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is unique due to its specific interaction with asparagine residues, which can lead to different glycation patterns and biological effects compared to other glycated amino acids. Its unique structure allows for specific studies on the role of asparagine glycation in various biological processes.
特性
分子式 |
C10H18N2O8 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC名 |
(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-4(10(19)20)1-7(16)12-5(2-13)8(17)9(18)6(15)3-14/h2,4-6,8-9,14-15,17-18H,1,3,11H2,(H,12,16)(H,19,20)/t4-,5-,6+,8+,9+/m0/s1 |
InChIキー |
AOZGFPNZEKCLLI-DPNYYRAHSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)
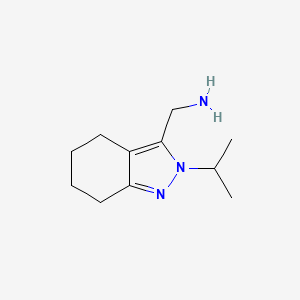
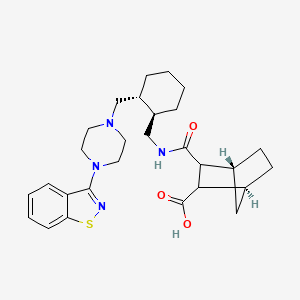
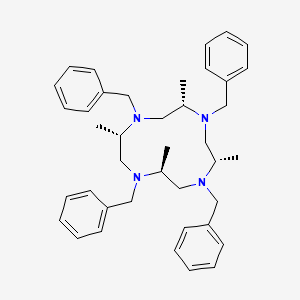
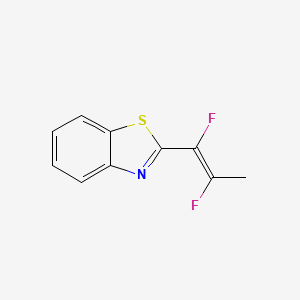
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
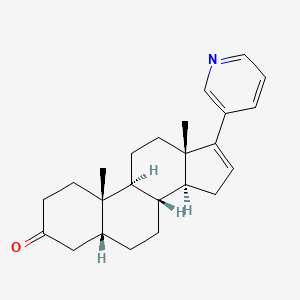
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
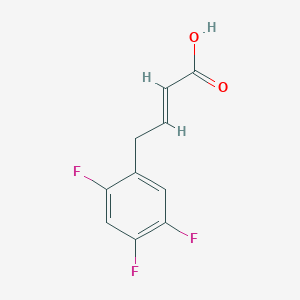
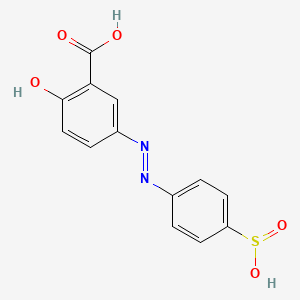
![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
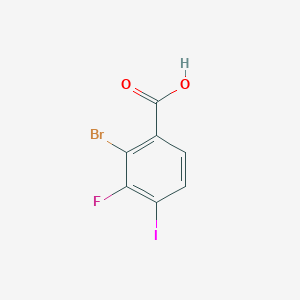
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
